Increased Hydrogen Bond Donor Capacity Relative to Unsubstituted Thiane-1,1-dioxide: A Physicochemical Differentiation Parameter
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione possesses 2 hydrogen bond donors (the primary amine NH2 and the tertiary alcohol OH), compared to 0 hydrogen bond donors for the unsubstituted parent scaffold thiane-1,1-dioxide (tetrahydrothiopyran 1,1-dioxide) [1]. This difference is structurally encoded and directly impacts predicted solubility and target-binding pharmacophore compatibility.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | Thiane-1,1-dioxide (unsubstituted): 0 H-bond donors |
| Quantified Difference | +2 H-bond donors |
| Conditions | Calculated from 2D molecular structure (Chem960, Leyan). No experimental H-bond acidity (α) values available. |
Why This Matters
A higher hydrogen bond donor count directly influences aqueous solubility and the ability to engage in directional intermolecular interactions, which is relevant when selecting building blocks for fragment-based drug design or when optimizing pharmacokinetic profiles.
- [1] PubChem. Tetrahydro-2H-thiopyran 1,1-dioxide (Thiane-1,1-dioxide). CAS 4988-04-5. Hydrogen bond donor count: 0; Hydrogen bond acceptor count: 2. View Source
